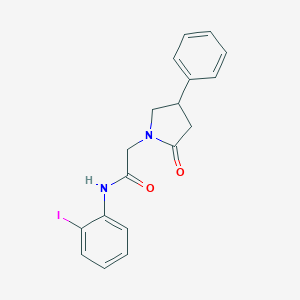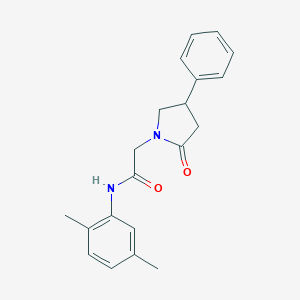![molecular formula C25H25BrN4O2 B283671 2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BP-5 and is used in scientific research for studying the mechanisms of action and biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of BP-5 is not fully understood. However, it is believed to act as a UV absorber and protectant against UV radiation. It is also believed to have antioxidant properties and protect against oxidative stress.
Biochemical and Physiological Effects:
BP-5 has been shown to have various biochemical and physiological effects. It has been shown to protect against UV-induced DNA damage and oxidative stress. It has also been shown to have anti-inflammatory properties and protect against inflammation-induced tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BP-5 in lab experiments is that it is a well-characterized compound and has been extensively studied. This makes it a reliable reference compound for comparing the effects of other compounds. However, one of the limitations of using BP-5 is that it is a synthetic compound and may not fully represent the effects of natural compounds.
Orientations Futures
There are several future directions for research on BP-5. One area of research is to study the effects of BP-5 on different biological systems and to determine its potential applications in various fields. Another area of research is to study the structure-activity relationship of BP-5 and to develop more potent and selective compounds with similar properties. Finally, research can be done to study the potential side effects of BP-5 and to determine its safety for use in various applications.
Méthodes De Synthèse
The synthesis of BP-5 involves the reaction of 2-(4-bromophenoxy) acetic acid with 2-(4-butylphenyl)-6-methyl-2H-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure BP-5.
Applications De Recherche Scientifique
BP-5 is widely used in scientific research for studying the mechanisms of action and biochemical and physiological effects of various compounds. It is used as a reference compound in many studies to compare the effects of other compounds on various biological systems.
Propriétés
Formule moléculaire |
C25H25BrN4O2 |
|---|---|
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C25H25BrN4O2/c1-3-4-5-18-6-10-20(11-7-18)30-28-23-14-17(2)22(15-24(23)29-30)27-25(31)16-32-21-12-8-19(26)9-13-21/h6-15H,3-5,16H2,1-2H3,(H,27,31) |
Clé InChI |
XQYUFWQDXVAJKU-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=C(C=C4)Br)C |
SMILES canonique |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)



![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-N-butylamine](/img/structure/B283595.png)
![(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
![(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one](/img/structure/B283598.png)
![ethyl 5-[[(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B283599.png)
![(4Z)-2-(4-bromo-3-methylphenyl)-5-methyl-4-[(3-methylanilino)methylidene]pyrazol-3-one](/img/structure/B283601.png)
![3-({3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-1-propanol](/img/structure/B283604.png)
![N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide](/img/structure/B283607.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-butylamine](/img/structure/B283610.png)
![4-[[(Z)-[1-(4-chloro-3-methoxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B283611.png)